molecular formula C8H7N3O2 B8227137 2-(Methylamino)-3-nitrobenzonitrile

2-(Methylamino)-3-nitrobenzonitrile

Cat. No. B8227137
M. Wt: 177.16 g/mol
InChI Key: VWVPMJPRMCTNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermophysical Properties

  • Heat Capacities and Phase Transitions: The thermophysical behavior of various nitrobenzonitriles, including 2-(Methylamino)-3-nitrobenzonitrile, has been studied. Differential scanning calorimetry was used to assess heat capacities and identify phase transitions, providing valuable data for applications in materials science (Jiménez et al., 2002).

Chemical Synthesis and Reactions

  • Nitration and Rearrangement Reactions: Studies have shown that nitration reactions involving dimethylbenzonitriles can lead to the formation of various nitrobenzonitrile compounds, indicating potential pathways for synthesizing 2-(Methylamino)-3-nitrobenzonitrile (Fischer & Greig, 1973).
  • Hydrogenation Processes: Research on the hydrogenation of nitrobenzonitriles, including 2-(Methylamino)-3-nitrobenzonitrile, using Raney nickel catalysts, has revealed unique pathways and intermediates, emphasizing its role in organic synthesis (Koprivova & Červený, 2008).
  • Formation of 3-amino-2H-indazoles: A study demonstrates the transformation of 2-nitrobenzonitriles into substituted benzamidines and further into 3-amino-2H-indazoles, highlighting a potential application in pharmaceutical chemistry (Bel Abed et al., 2016).

Molecular Structure and Spectroscopy

  • Rotational Spectroscopy: Research involving 2- and 3-nitrobenzonitrile using chirped-pulse Fourier transform microwave spectroscopy has provided insights into their molecular structures, crucial for understanding their chemical behavior (Graneek et al., 2018).
  • Solubility and Solvent Interactions: Studies on the solubility of 3-nitrobenzonitrile in various organic solvents offer insights into solvent effects, which are significant for applications in solution chemistry and formulation (Chen et al., 2017).

Synthesis of Complex Organic Molecules

  • Synthesis of 4H-Pyrans: Research has shown that 2-(Methylamino)-3-nitrobenzonitrile can be used in the synthesis of complex organic structures like 4H-pyrans, demonstrating its utility in organic synthesis and drug discovery (Sivakumar et al., 2013).

properties

IUPAC Name

2-(methylamino)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-6(5-9)3-2-4-7(8)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVPMJPRMCTNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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